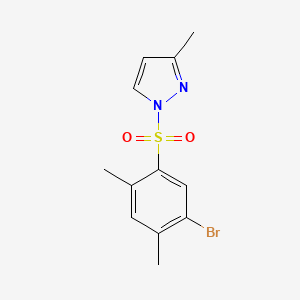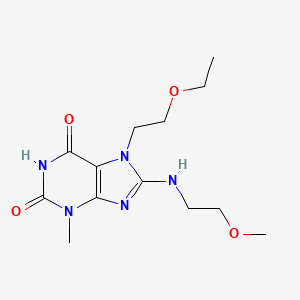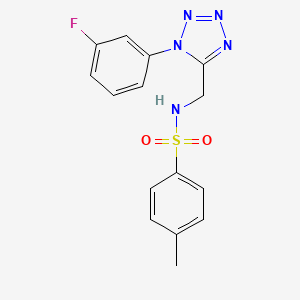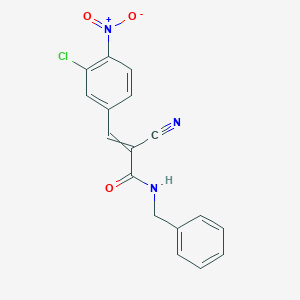
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was initially identified as an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell proliferation, and apoptosis. Since its discovery, BAY 11-7082 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 acts as an inhibitor of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of kappa B kinase (IKK) beta subunit. This modification prevents the phosphorylation and subsequent activation of IKK, which is required for the activation of NF-κB. As a result, 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 inhibits the translocation of NF-κB to the nucleus and the expression of NF-κB target genes.
Biochemical and Physiological Effects
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB by 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of NF-κB, which makes it a valuable tool for investigating the role of NF-κB in various diseases. 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 in laboratory experiments. It is a reactive compound that can modify other cysteine-containing proteins in addition to IKK, which may result in off-target effects. 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 can also be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082. One area of interest is the development of more specific inhibitors of NF-κB that do not have off-target effects. Another area of research is the investigation of the role of NF-κB in various diseases and the potential therapeutic applications of NF-κB inhibitors such as 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082. Finally, the development of new synthetic methods for 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 may also be of interest to improve its accessibility and reduce its cost.
Synthesemethoden
The synthesis of 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the sulfonyl chloride group with the pyrazole nitrogen, resulting in the formation of 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 as a white solid.
Wissenschaftliche Forschungsanwendungen
1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-3-methyl-1H-pyrazole 11-7082 has been widely used in scientific research to investigate the role of NF-κB in various diseases and to explore its potential therapeutic applications. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Aberrant activation of NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-6-9(2)12(7-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZIDDUPAHFSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)
![N-(4-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2906486.png)


![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)
![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906492.png)
![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)
![N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide](/img/structure/B2906497.png)
![N-(4-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906498.png)


![N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide](/img/structure/B2906503.png)